Head-to-Head Biofilm Inhibition Potency: ABC-2 (Target) vs. ABC-1 in V. cholerae
In a direct head-to-head comparison within the same primary study, the 4-methyl analog ABC-1 (6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole, CAS 309735-05-5) inhibited V. cholerae biofilm formation more strongly than the target compound ABC-2 (2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole, CAS 325822-30-8) at the 10 µM screening concentration. ABC-1 achieved an IC50 of 32.3 nM (95% CI: 14.1–74.4 nM) against V. cholerae and 45.9 nM (95% CI: 44.3–47.5 nM) against P. aeruginosa in the MBEC static biofilm assay, while ABC-2 was identified as a weaker inhibitor and was not further characterized for IC50 determination. This quantitative difference underscores that the para-chloro substitution in the target compound attenuates antibiofilm potency relative to the para-methyl analog [1].
| Evidence Dimension | Biofilm inhibition of V. cholerae (MBEC static assay) |
|---|---|
| Target Compound Data | Weaker inhibitor at 10 µM; IC50 not determined (ABC-2, CAS 325822-30-8) |
| Comparator Or Baseline | ABC-1 (CAS 309735-05-5); IC50 = 32.3 nM against V. cholerae |
| Quantified Difference | ABC-1 > ABC-2 (exact fold difference not reported; ABC-1 IC50 is in nanomolar range, ABC-2 IC50 > 10 µM based on screening data) |
| Conditions | V. cholerae ΔhapR reporter strain, MBEC crystal violet static biofilm assay, 8-hour incubation, 10 µM compound concentration for initial screening |
Why This Matters
This direct comparison provides the baseline for selection: the target compound has attenuated biofilm inhibition potency, which may be advantageous in applications requiring a less potent control compound or where reduced antibiofilm activity is desired for mechanistic studies.
- [1] Sambanthamoorthy K, Gokhale AA, Lao W, et al. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. Antimicrobial Agents and Chemotherapy. 2011;55(9):4369-4378. View Source
